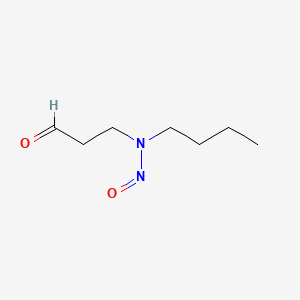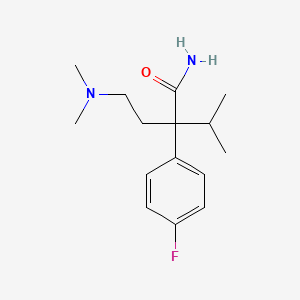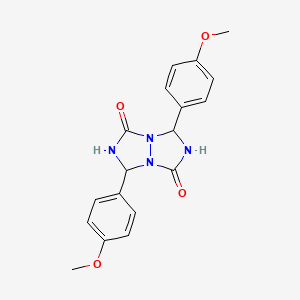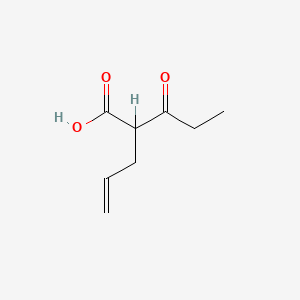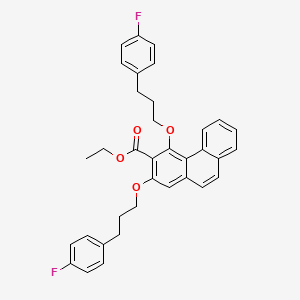
Ethyl 2,4-bis(3-(4-fluorophenyl)propoxy)-3-phenanthrenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,4-bis(3-(4-fluorophenyl)propoxy)-3-phenanthrenecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a phenanthrene core substituted with ethyl, fluorophenyl, and propoxy groups, making it a unique molecule with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-bis(3-(4-fluorophenyl)propoxy)-3-phenanthrenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the phenanthrene core, followed by the introduction of the ethyl, fluorophenyl, and propoxy groups through various substitution and coupling reactions. Common reagents used in these reactions include organometallic compounds, halogenated precursors, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing waste and reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,4-bis(3-(4-fluorophenyl)propoxy)-3-phenanthrenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrene derivatives with additional oxygen-containing groups, while reduction can produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,4-bis(3-(4-fluorophenyl)propoxy)-3-phenanthrenecarboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Researchers investigate its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry: The compound can be used in the development of new materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl 2,4-bis(3-(4-fluorophenyl)propoxy)-3-phenanthrenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4,4’‘-Difluoro-5’-hydroxy-1,1’3’,1’‘-terphenyl-4’-carboxylate: This compound shares some structural similarities but differs in the substitution pattern and functional groups.
Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate: Another related compound with a different core structure and functional groups.
Uniqueness
Ethyl 2,4-bis(3-(4-fluorophenyl)propoxy)-3-phenanthrenecarboxylate is unique due to its specific substitution pattern and the presence of both fluorophenyl and propoxy groups
Eigenschaften
CAS-Nummer |
59873-12-0 |
|---|---|
Molekularformel |
C35H32F2O4 |
Molekulargewicht |
554.6 g/mol |
IUPAC-Name |
ethyl 2,4-bis[3-(4-fluorophenyl)propoxy]phenanthrene-3-carboxylate |
InChI |
InChI=1S/C35H32F2O4/c1-2-39-35(38)33-31(40-21-5-7-24-11-17-28(36)18-12-24)23-27-16-15-26-9-3-4-10-30(26)32(27)34(33)41-22-6-8-25-13-19-29(37)20-14-25/h3-4,9-20,23H,2,5-8,21-22H2,1H3 |
InChI-Schlüssel |
WDAZXNCCRYPGME-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C2C=CC3=CC=CC=C3C2=C1OCCCC4=CC=C(C=C4)F)OCCCC5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12796997.png)
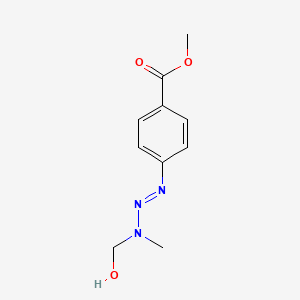
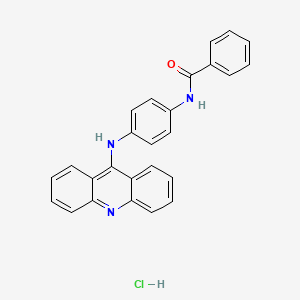
![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797007.png)

![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797021.png)
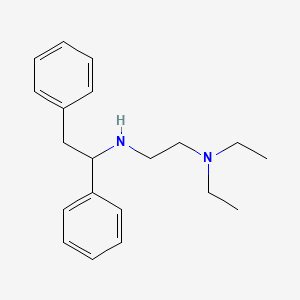
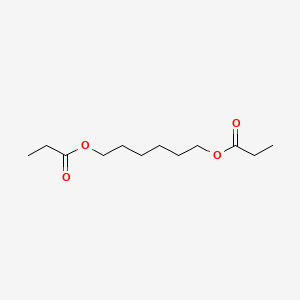
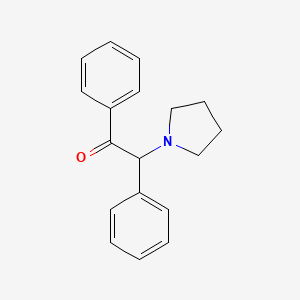
![Ethyl 4-[(3,4-dimethoxyphenyl)(4-methylbenzene-1-sulfonyl)amino]butanoate](/img/structure/B12797045.png)
